molecular formula C11H15Cl2NO B14661334 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 39085-02-4

2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B14661334
CAS No.: 39085-02-4
M. Wt: 248.15 g/mol
InChI Key: USHZEUTZMTUGKL-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of two chlorine atoms, a cyclohexene ring, and a prop-2-en-1-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of cyclohex-1-ene with prop-2-en-1-ylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions may include:

  • Solvent: Anhydrous dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Acidic or basic conditions, elevated temperatures.

    Reduction: Anhydrous conditions, low temperatures.

    Substitution: Polar aprotic solvents, room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(cyclohexyl)-N-(prop-2-en-1-yl)acetamide
  • 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(propyl)acetamide
  • 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)propionamide

Uniqueness

2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

39085-02-4

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2,2-dichloro-N-(cyclohexen-1-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C11H15Cl2NO/c1-2-8-14(11(15)10(12)13)9-6-4-3-5-7-9/h2,6,10H,1,3-5,7-8H2

InChI Key

USHZEUTZMTUGKL-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CCCCC1)C(=O)C(Cl)Cl

Origin of Product

United States

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